1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents like difluoromethyl bromide (CF2HBr) under specific reaction conditions . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene has found applications in various scientific research fields:
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene exerts its effects is largely influenced by the presence of the fluorine atoms. These atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can participate in radical processes, where the difluoromethyl and trifluoromethyl groups stabilize radical intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives such as:
1-(Trifluoromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)naphthalene: Positional isomer with distinct chemical properties and reactivity patterns.
α-(Trifluoromethyl)styrene derivatives: Versatile intermediates in organic synthesis with applications in C–F bond activation.
The uniqueness of this compound lies in the combination of both difluoromethyl and trifluoromethyl groups, which imparts distinct electronic and steric effects, enhancing its utility in various applications.
Properties
Molecular Formula |
C12H7F5 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15,16)17/h1-6,11H |
InChI Key |
XCUXFGBCNIRJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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